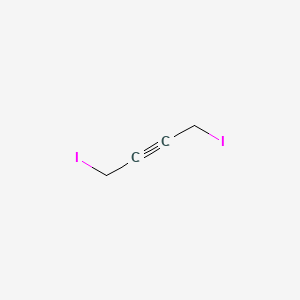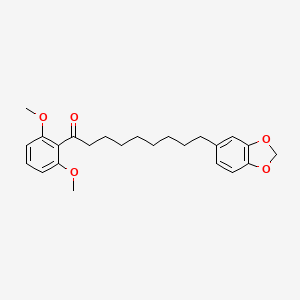
Chloro(diphenyl)germyl--diphenyl-lambda~2~-germane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) typically involves the reaction of diphenylgermanium dichloride with diphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a solvent such as toluene or benzene, and the reaction temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidation products.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activity and as a component in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylgermanium dichloride
- Diphenylgermane
- Triphenylgermane
Uniqueness
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is unique due to its specific combination of germanium, phenyl groups, and chlorine atom This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
110428-34-7 |
|---|---|
Formule moléculaire |
C48H40Cl2Ge4 |
Poids moléculaire |
978.3 g/mol |
InChI |
InChI=1S/2C12H10ClGe.2C12H10Ge/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10H;2*1-10H |
Clé InChI |
HCYZNRQAZIHJNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)


![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
